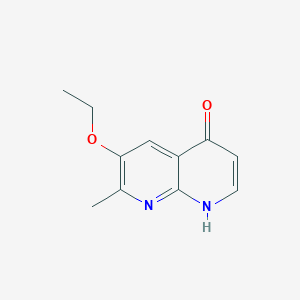

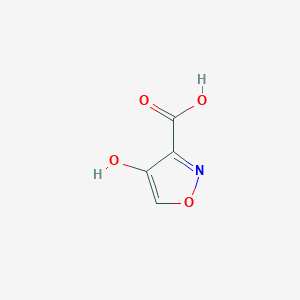

4-Hydroxy-1,2-oxazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Hydroxy-1,2-oxazole-3-carboxylic acid” is a type of organic compound known as furazans . Furazans are compounds containing a furazan moiety, which consists of a five-membered aromatic ring with 1 oxygen and 2 nitrogen atoms at positions 2, 1, and 5, respectively .

Synthesis Analysis

The synthesis of oxazoles, including “4-Hydroxy-1,2-oxazole-3-carboxylic acid”, can be achieved through various methods . One such method involves a direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy, employing naturally abundant and inexpensive carboxylic acids as starting materials .Molecular Structure Analysis

Oxazoles, including “4-Hydroxy-1,2-oxazole-3-carboxylic acid”, are five-membered heterocyclic ring structures containing an oxygen in the 1-position and a nitrogen in the 3-position .Chemical Reactions Analysis

The chemical reactions of oxazoles involve various processes. For instance, the oxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . The azirine intermediate can react with nucleophiles, especially carboxylic acids .科学的研究の応用

Pharmaceutical Chemistry

4-Hydroxy-1,2-oxazole-3-carboxylic acid: is a valuable intermediate in pharmaceutical chemistry. It’s involved in the synthesis of various biologically active compounds. Oxazoles, the class to which this compound belongs, are present in many drugs due to their ability to bind to specific biological targets and exert therapeutic effects . For instance, oxazole rings are found in drugs like oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) .

Magnetic Nanocatalysis

The compound has applications in the development of magnetic nanocatalysts for organic synthesis. Magnetic nanoparticles can be modified to create efficient catalysts for the synthesis of oxazole derivatives. These catalysts are advantageous due to their high stability and ease of separation from reaction mixtures using an external magnet .

Antimicrobial Activity

Oxazole derivatives, including 4-Hydroxy-1,2-oxazole-3-carboxylic acid , have been studied for their antimicrobial properties. They are known to exhibit activity against a variety of pathogens, including bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Research

The oxazole moiety is significant in anticancer research. Compounds containing the oxazole ring have been shown to exhibit anticancer properties. They are often investigated for their potential as chemotherapeutic agents, targeting various cancer cell lines .

Anti-inflammatory Applications

Due to the inherent pharmacological properties of oxazole compounds, 4-Hydroxy-1,2-oxazole-3-carboxylic acid may be used in the development of anti-inflammatory drugs. Its structural similarity to other anti-inflammatory compounds suggests its potential in this field .

Drug Design and Bioisosterism

This compound can be used in drug design, particularly through bioisosteric replacement strategies. Bioisosterism involves replacing one functional group with another that has similar physical or chemical properties to improve drug efficacy or reduce toxicity .

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a crucial area of study, and 4-Hydroxy-1,2-oxazole-3-carboxylic acid serves as an important building block for the synthesis of various heterocyclic compounds. These compounds have diverse biological and medicinal properties, making them valuable in drug discovery .

Catalysis Research

The compound is also relevant in catalysis research, particularly in the synthesis of oxazole derivatives. The development of new catalytic systems that are more efficient and environmentally friendly is a key research topic, and 4-Hydroxy-1,2-oxazole-3-carboxylic acid plays a role in this area .

特性

IUPAC Name |

4-hydroxy-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO4/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLGFQXJBUOAAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647741 |

Source

|

| Record name | 4-Hydroxy-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1,2-oxazole-3-carboxylic acid | |

CAS RN |

178316-77-3 |

Source

|

| Record name | 4-Hydroxy-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178316-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)

![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)